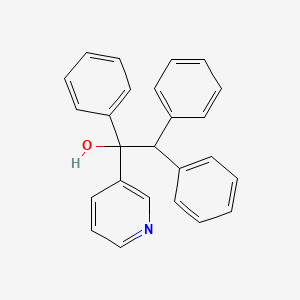
Octanenitrile, 8-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylthio)octanenitrile is an organic compound with the molecular formula C9H17NS It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an octane chain with a methylthio substituent at the eighth position
Métodos De Preparación
The synthesis of 8-(Methylthio)octanenitrile typically involves the reaction of octanenitrile with methylthiol under specific conditions The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction
Nucleophilic Substitution: Octanenitrile reacts with methylthiol in the presence of a base.
Purification: The product is purified using techniques such as distillation or chromatography to obtain pure 8-(Methylthio)octanenitrile.
Análisis De Reacciones Químicas
8-(Methylthio)octanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, alcohols, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the nitrile group yields primary amines.
Aplicaciones Científicas De Investigación
8-(Methylthio)octanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(Methylthio)octanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties.
Comparación Con Compuestos Similares
8-(Methylthio)octanenitrile can be compared with other similar compounds, such as:
Octanenitrile: Lacks the methylthio substituent, making it less reactive in certain chemical reactions.
8-(Methylsulfanyl)octanenitrile: Similar structure but with a different sulfur-containing group, leading to different reactivity and properties.
1-Cyano-8-(methylthio)heptane: A structural isomer with the cyano group at a different position, affecting its chemical behavior.
The uniqueness of 8-(Methylthio)octanenitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58214-93-0 |
|---|---|
Fórmula molecular |
C9H17NS |
Peso molecular |
171.31 g/mol |
Nombre IUPAC |
8-methylsulfanyloctanenitrile |
InChI |
InChI=1S/C9H17NS/c1-11-9-7-5-3-2-4-6-8-10/h2-7,9H2,1H3 |
Clave InChI |
BWZCPICNIWWLFX-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, butyl ester](/img/structure/B13941259.png)


![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)

